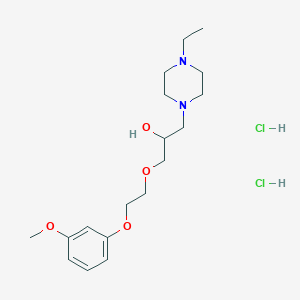

3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” is a complex organic molecule. It likely contains a benzooxazolone core, which is a type of heterocyclic compound . The “2-Methoxy-benzyl” and “5-methyl” parts suggest the presence of methoxy and methyl groups attached to the benzooxazolone core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the benzooxazolone core and subsequent functionalization .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the methoxybenzyl and methyl groups, as well as the benzooxazolone core .Scientific Research Applications

Benzophenone Derivatives and Environmental Impact

Benzophenone-3 (BP-3), a common component in organic sunscreen products, has been extensively studied for its environmental impact, particularly its potential toxic effects on aquatic ecosystems. This compound is known for its lipophilic, photostable, and bioaccumulative properties. Its widespread use has led to its detection in various environmental matrices, raising concerns about its endocrine-disrupting capacity and other ecological risks (Kim & Choi, 2014).

Parabens and Aquatic Environments

Parabens, commonly used as preservatives in cosmetics and pharmaceutical drugs, have been identified as emerging contaminants. Despite their biodegradability, they are ubiquitously present in surface waters and sediments due to continuous introduction into the environment. This review highlights the need for further research on the fate, behavior, and toxicity of parabens in aquatic environments (Haman et al., 2015).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their diverse pharmacological activities, including anti-viral, anti-microbial, and anti-cancer properties. This comprehensive review explores the significance, synthesis methods, and various biological activities of benzothiazole moieties, establishing them as important scaffolds in medicinal chemistry (Bhat & Belagali, 2020).

Coordination Chemistry of Benzothiazole Complexes

The review on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes summarizes the preparation, properties, and potential applications of these compounds in various fields, including biological and electrochemical activity. This highlights the versatile nature of benzothiazole derivatives in coordination chemistry and their potential as functional materials (Boča et al., 2011).

Therapeutic Potential of Benzothiazoles

The patent review of benzothiazole derivatives between 2010 and 2014 emphasizes their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. It provides an overview of the development of benzothiazole-based chemotherapeutic agents, showcasing the structural simplicity and synthetic accessibility of benzothiazoles for drug discovery (Kamal et al., 2015).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-7-8-15-13(9-11)17(16(18)20-15)10-12-5-3-4-6-14(12)19-2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEWDXYFECFVMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641851 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)

![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2665399.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)

![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2665410.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)